molecular formula C8H10BrClN2 B15066159 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride

Cat. No.: B15066159
M. Wt: 249.53 g/mol
InChI Key: OIKDAZNKKUMJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine and cyclopropanamine, featuring a bromine atom at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This is usually achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is introduced. This can be done using diazomethane or other cyclopropanating agents.

    Amine Introduction: The cyclopropanated product is then reacted with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride
  • 1-(6-Fluoropyridin-2-yl)cyclopropanamine hydrochloride
  • 1-(6-Iodopyridin-2-yl)cyclopropanamine hydrochloride

Uniqueness

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H

InChI Key

OIKDAZNKKUMJQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.